![molecular formula C25H19N3O2 B2570023 1-フェニル-3-(p-トリル)-8,9-ジヒドロ-1H-[1,4]ジオキシン[2,3-g]ピラゾロ[4,3-c]キノリン CAS No. 901020-28-8](/img/structure/B2570023.png)
1-フェニル-3-(p-トリル)-8,9-ジヒドロ-1H-[1,4]ジオキシン[2,3-g]ピラゾロ[4,3-c]キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate due to its inhibitory effects on various enzymes and receptors:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting cell proliferation pathways. For example, studies have demonstrated its effectiveness against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral and Antimicrobial Properties : Preliminary studies suggest that the compound may possess antiviral and antimicrobial activities, making it a candidate for developing new therapeutic agents .
The biological evaluation of this compound has revealed several key activities:
- Enzyme Inhibition : It has been reported to inhibit specific kinases involved in signal transduction pathways critical for cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins, supporting its role as a lead compound in drug design .
Material Science
In addition to its biological applications, 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is being explored in materials science:
- Development of New Materials : The compound's unique electronic properties make it suitable for developing new materials with specific photophysical characteristics, potentially useful in organic electronics and photonic devices .
Case Studies
準備方法
The synthesis of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyrazolones with o-aminobenzaldehydes, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
化学反応の分析
1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield dihydro derivatives.
作用機序
The mechanism of action of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The exact pathways and molecular targets may vary depending on the specific biological context and the derivatives used.
類似化合物との比較
Similar compounds include other pyrazoloquinolines and pyrazolopyrimidines, which share structural similarities but differ in their biological activities and applications. For example:
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity and potential as anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have shown promise as inhibitors of various enzymes and receptors.
Pyrazolo[3,4-b]quinolines: These compounds are structurally similar but may have different substituents that influence their biological activity and chemical reactivity.
生物活性
1-Phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anti-inflammatory and anticancer activities, supported by various studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contains multiple functional groups that may contribute to its biological activities. The presence of the pyrazoloquinoline framework is particularly notable for its pharmacological relevance.
Anti-inflammatory Activity
Research has identified that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain derivatives showed potent inhibition comparable to established positive controls like 1400 W. Specifically, compounds with para-substituted phenyl groups demonstrated enhanced activity due to optimal electronic properties and steric factors influencing their interaction with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | IC50 (μM) | Cytotoxicity (%) |
---|---|---|
2a | 0.39 | 9 |
2b (OH-substituted) | 0.55 | 15 |
2c (OMe-substituted) | 0.65 | 12 |
The data suggest that while some compounds exhibit strong anti-inflammatory effects, they may also present cytotoxicity at higher concentrations.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A cell proliferation assay using multiple cancer cell lines (A549, HT-29, MKN-45, U87MG) demonstrated that certain derivatives could significantly inhibit cell growth. Notably, compounds with electron-withdrawing groups showed enhanced potency against these cancer lines due to increased reactivity and interaction with cellular targets involved in proliferation pathways .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
10c | A549 | 0.18 |
10f | HT-29 | 0.25 |
10i | MKN-45 | 0.30 |
The biological activity of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is likely mediated through several mechanisms:
- Inhibition of iNOS and COX-2: The compound inhibits the expression of these enzymes involved in inflammatory processes.
- Induction of Apoptosis: In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
- Antioxidant Properties: Molecular docking studies suggest that the compound exhibits antioxidant capabilities which may protect cells from oxidative stress.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving RAW 264.7 macrophages treated with LPS and various concentrations of the compound, significant reductions in NO production were observed at concentrations as low as 0.39 μM for certain derivatives. This study emphasizes the potential for developing new anti-inflammatory therapies based on this compound's structure.
Case Study 2: Anticancer Efficacy
A series of in vitro assays conducted on human cancer cell lines demonstrated that compounds derived from the pyrazoloquinoline framework could inhibit tumor growth effectively. For instance, compound 10c showed an IC50 value of 0.18 μM against A549 lung cancer cells, indicating a promising lead for further development in anticancer drug discovery.
特性
IUPAC Name |
14-(4-methylphenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-7-9-17(10-8-16)24-20-15-26-21-14-23-22(29-11-12-30-23)13-19(21)25(20)28(27-24)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZCFIOKKABRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。